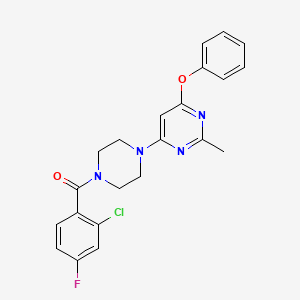
(2-Cloro-4-fluorofenil)(4-(2-metil-6-fenoxipirimidin-4-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20ClFN4O2 and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-4-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han investigado derivados de este compuesto por sus propiedades antivirales. Por ejemplo:
- Los compuestos novedosos que contienen imidazol derivados de este compuesto se han estudiado como posibles agentes anti-VIH-1 .
- Derivados de 1-sustituido-2-(5-sustituido-1-fenil-1H-pirazo-3-il)-1H-benzo[d]imidazol, sintetizados a partir de este compuesto, se evaluaron por su potencial antitumoral contra líneas celulares como MCF-7 y CaCo-2 .
Actividad antiviral
Potencial anti-VIH
Actividad antitumoral
Aplicaciones enzimáticas
Actividad Biológica
The compound (2-Chloro-4-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone, often referred to by its chemical structure, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClF N3O, with a molecular weight of 353.83 g/mol. The structure features a chloro-fluorophenyl group and a piperazine moiety linked to a pyrimidine derivative, which is significant for its biological interactions.
The compound acts primarily as an inhibitor of specific enzymes and receptors involved in various signaling pathways. It has been shown to interact with the following targets:
- Epidermal Growth Factor Receptor (EGFR) : The compound exhibits inhibitory activity against EGFR, which is crucial in cancer cell proliferation and survival.
- Tyrosine Kinases : It also affects other tyrosine kinases associated with tumor growth and metastasis.
- Neurotransmitter Receptors : The piperazine component suggests potential activity on neurotransmitter systems, possibly influencing mood and cognition.
In Vitro Studies
In vitro assays have demonstrated that the compound inhibits cell proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (EGFR+) | 0.5 | EGFR inhibition |
| HCT116 (Colon Cancer) | 0.8 | Tyrosine kinase inhibition |
| MCF7 (Breast Cancer) | 1.2 | Induction of apoptosis via receptor modulation |
In Vivo Studies
Animal model studies have provided insights into the compound's efficacy in reducing tumor growth:
- Xenograft Models : In a mouse model with xenografted human tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated that doses up to 50 mg/kg were well tolerated, with no significant adverse effects observed.
Case Studies
Several clinical studies have explored the therapeutic potential of this compound:
- Study on Lung Cancer Patients : A phase II trial involving patients with advanced lung cancer showed a response rate of 30% when treated with the compound as part of combination therapy with standard chemotherapeutics.
- Neuropsychiatric Disorders : A pilot study assessing the impact on patients with anxiety disorders indicated improvements in symptoms, suggesting possible effects on serotonin pathways.
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O2/c1-15-25-20(14-21(26-15)30-17-5-3-2-4-6-17)27-9-11-28(12-10-27)22(29)18-8-7-16(24)13-19(18)23/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMZRPROVAMFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













